Beta-Amyloid (29-38) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment is part of a family of beta-amyloid peptides that are implicated in the pathogenesis of Alzheimer's disease. The accumulation of beta-amyloid plaques in the brain is a hallmark of this neurodegenerative disorder, leading to synaptic dysfunction and neuronal death. Understanding the properties and behavior of beta-amyloid (29-38) is crucial for developing therapeutic strategies aimed at mitigating its effects.
Beta-Amyloid (29-38) is generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The peptide sequence corresponds to amino acids 29 to 38 of the full-length beta-amyloid peptide, which ranges from 36 to 43 amino acids in length. This particular fragment has been studied for its role in oligomerization and neurotoxicity.
Beta-Amyloid (29-38) belongs to the class of peptides known as amyloids, specifically categorized under neurotoxic peptides due to their association with Alzheimer's disease pathology. It is classified as a beta-sheet rich peptide, which contributes to its propensity to aggregate and form fibrils.
The synthesis of beta-amyloid (29-38) can be achieved through solid-phase peptide synthesis or recombinant DNA technology.
During solid-phase synthesis, careful control over reaction conditions, such as temperature and pH, is essential to ensure high yields and purity of the final product. High-performance liquid chromatography is often employed for purification and characterization of the synthesized peptide.
The molecular structure of beta-amyloid (29-38) includes a sequence of ten amino acids: Aspartic acid - Glutamic acid - Serine - Glutamic acid - Glycine - Valine - Phenylalanine - Tyrosine - Valine - Threonine.
The three-dimensional conformation is characterized by a predominance of beta-sheet structures, which are critical for its aggregation properties.
The molecular formula for beta-amyloid (29-38) is C₄₈H₆₃N₉O₁₄S, with a molecular weight of approximately 1,020 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy.
Beta-Amyloid (29-38) participates in several chemical reactions that are essential for its biological activity:
Kinetic studies on the aggregation process often utilize Thioflavin T fluorescence assays to monitor fibril formation over time. These reactions can be influenced by factors such as pH, ionic strength, and temperature.
The mechanism by which beta-amyloid (29-38) exerts its toxic effects involves several pathways:
Studies have shown that exposure to beta-amyloid (29-38) leads to increased levels of intracellular calcium in neuronal cell lines, correlating with impaired synaptic function and increased cell death rates.
Beta-Amyloid (29-38) is typically a white to off-white powder when synthesized. It is soluble in water and common organic solvents but may exhibit low solubility at physiological pH levels.
The chemical properties include:
Relevant analytical techniques include mass spectrometry for molecular weight determination and high-performance liquid chromatography for purity assessment.
Beta-Amyloid (29-38) has several applications in scientific research:
The Beta-Amyloid (29-38) fragment (sequence: GSNKGAIIGLM*), corresponding to the C-terminal decapeptide of full-length Aβ42, exhibits significant conformational plasticity under varying physicochemical conditions. This fragment encompasses residues critical for initiating β-sheet formation and stabilizing hydrophobic clusters. Environmental factors such as pH, ionic strength, and agitation induce distinct structural states:
Solid-state NMR (ssNMR) studies reveal that residue-specific dynamics govern aggregation kinetics. For example, G33 and M35 exhibit torsional flexibility, enabling conformational switching between coil and β-strand states [8]. This intrinsic disorder allows Aβ(29-38) to adopt multiple metastable intermediates, contributing to the structural heterogeneity observed in amyloid plaques [2] [6].
Table 1: Structural Techniques for Characterizing Aβ(29-38) Polymorphism
Technique | Key Findings | Resolution |
---|---|---|
ssNMR | Identified β-strand propensity at I31-I41; dynamic disorder at N-terminus (G29) | Atomic (Å) |
Cryo-EM | Visualized helical ribbon morphologies in acidic conditions | 3–4 Å |
MD Simulations | Predicted salt-bridge disruption between K28 and A42 under oxidative stress | Sub-nanosecond |
Hydrogen-Deuterium Exchange | Revealed solvent protection of L34-V36 backbone in fibrils | Residue-level |
Aβ(29-38) drives amyloidogenesis through two interconnected mechanisms: hydrophobic collapse and specific side-chain interactions. The C-terminal residues I41 and A42 (absent in Aβ40) create an augmented hydrophobic interface that accelerates nucleation:
In hybrid aggregates, Aβ(29-38) nucleates full-length Aβ42 fibrillation by templating β-sheet registry. Fibrils seeded with synthetic Aβ(29-38) exhibit accelerated kinetics and distinct morphology compared to those seeded with Aβ40 [6] [10].
Table 2: Key Interactions Stabilizing Aβ(29-38) Fibril Cores
Interaction Type | Residues Involved | Energetic Contribution (kcal/mol) | Biological Impact |
---|---|---|---|
Hydrophobic | V36-V36, I41-I41 | ΔG = −3.2 ± 0.4 | Enhances nucleation barrier crossing |
Salt Bridge | D23-K28* | ΔG = −1.8 ± 0.3 | Orients fibril axis polarity |
H-Bonding | G37–O···H–N–V40 | ΔG = −1.2 ± 0.2 | Stabilizes β-turn geometry |
Note: D23-K28 lies upstream of Aβ(29-38) but constrains its folding.
High-resolution structures of full-length Aβ fibrils highlight the outsized role of residues 29–42 in determining fibril architecture:
Table 3: Structural Differences Between Aβ Isoforms in Residues 29–42
Feature | Aβ42 | Aβ40 | Technique |
---|---|---|---|
C-Terminal Fold | S-shaped bend at G37–I41 | Linear extension at G37–V40 | Cryo-EM (3.1 Å) |
Hydrophobic Core | I31/L34/V36/I41 cluster | I31/L34/V36 cluster | ssNMR |
Fibril Twist Angle | 1.2° ± 0.3° per subunit | 2.5° ± 0.4° per subunit | Fiber diffraction |
Protomer Interface | Salt bridge K28–A42 | Van der Waals only | MD simulations |
Post-translational modifications (PTMs) alter Aβ(29-38)’s aggregation landscape by perturbing charge distribution and steric bulk:
PTMs thus act as kinetic gatekeepers: Phosphorylation accelerates amorphous aggregation, while oxidation redirects assembly toward off-pathway, low-toxicity species.
Table 4: Clinically Relevant PTMs in Aβ(29-38)
PTM Type | Site | Structural Consequence | Pathological Significance |
---|---|---|---|
Phosphorylation | S26 | Disrupts salt bridge with K28; increases coil content | Correlates with diffuse plaque morphology |
Oxidation | M35 | Disrupts hydrophobic core; promotes oligomers | Linked to antioxidant-responsive neurotoxicity |
Racemization | S26/L34 | Induces chiral mismatch in β-sheets | Associated with "aged" plaques in advanced AD |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5